Albac is sourced from the fermentation of Bacillus subtilis and is classified under the category of antibiotics. It falls within the broader class of organic compounds, specifically polypeptides, which are chains of amino acids linked by peptide bonds. In terms of regulatory classification, Albac is not considered hazardous under certain conditions but may pose risks such as eye and skin irritation upon contact .
The synthesis of Albac involves the fermentation of Bacillus subtilis, where the bacterium produces Bacitracin, which is then complexed with zinc to form Bacitracin Zinc. The process typically includes:
The fermentation process requires careful control of pH, temperature, and nutrient availability to optimize yield. The extraction phase often employs methods such as precipitation or chromatography to purify Bacitracin before zinc complexation.
Albac has a complex molecular structure represented by the formula . Its structure includes multiple amino acid residues linked in a cyclic arrangement, contributing to its biological activity. The presence of zinc enhances its binding affinity to bacterial cell membranes, which is crucial for its antimicrobial action.
Albac primarily exerts its antibacterial effects through inhibition of cell wall synthesis in bacteria. Key reactions include:
These reactions are critical for understanding how Albac functions as an antibiotic in veterinary medicine.
The mechanism of action of Albac involves several steps:
Data suggest that Albac is particularly effective against Gram-positive bacteria due to their thicker peptidoglycan layers compared to Gram-negative bacteria .
Relevant data indicate that while Albac poses minimal environmental risks under controlled use, care should be taken regarding disposal and potential ecological impact .
Albac has several applications within veterinary medicine:
Albac (C~66~H~103~N~17~O~16~SZn, CID 3083711) is a zinc-coordinated cyclic peptide antibiotic with potent antibacterial activity against gram-positive bacteria, particularly Staphylococcus aureus and Clostridium perfringens [1] [5]. Its bioactivity stems from the inhibition of bacterial cell wall synthesis via a unique mechanism distinct from other antibiotic classes. Albac disrupts the dephosphorylation of the lipid carrier undecaprenyl pyrophosphate (C~55~-UPP), blocking the recycling of phospholipid carriers essential for peptidoglycan biosynthesis [5]. This specificity minimizes cross-resistance with other antibiotics, positioning Albac as a key candidate for combating multidrug-resistant pathogens.
The biosynthesis of Albac occurs through a nonribosomal peptide synthetase (NRPS) system in Bacillus licheniformis, governed by the bacA, bacB, and bacC gene cluster spanning 42.9 kb [5]. These genes encode three multienzyme complexes (BA1, BA2, BA3) that assemble Albac’s peptide backbone via a thiotemplate mechanism. Key steps include:
Table 1: Synthetase Complexes in Albac Biosynthesis
Synthetase | Molecular Weight | Amino Acids Incorporated | Key Domains |
---|---|---|---|
BA1 (BacA) | 598 kDa | L-Ile, L-Leu, L-Cys, D-Glu | Condensation, Adenylation, Epimerization |
BA2 (BacB) | 297 kDa | L-Lys, D-Orn | Condensation, Adenylation, Thiolation |
BA3 (BacC) | 723 kDa | Remaining 7 residues | Condensation, Adenylation, Thioesterase |
Transcriptomic analyses confirm that the thioesterase gene bacT enhances Albac yield by 37.5% by proofreading misprimed NRPS modules [5]. This intricate biosynthetic pathway underscores Albac’s potential for bioengineering to optimize production.
Albac’s zinc-coordinated structure (evident in its molecular formula C~66~H~103~N~17~O~16~SZn) enables unique supramolecular interactions, particularly through its thiazoline and imidazole moieties [1] [5]. The Zn^2+^ ion acts as a structural linchpin, coordinating with nitrogen and sulfur atoms to stabilize the cyclic peptide scaffold. This coordination facilitates host-guest chemistry, allowing Albac to form inclusion complexes with macrocycles like β-cyclodextrin (β-CD) [3] [6]. Such complexes enhance Albac’s stability in aqueous environments, where it is typically insoluble [5].
Recent advances leverage Albac’s supramolecular behavior for nanotechnology applications:
Table 2: Supramolecular Applications of Albac-Derived Systems
Application | Host System | Function | Performance |
---|---|---|---|
Ion-selective membranes | β-CD-polyamide | Chloride/sulfate separation | Selectivity ratio: 202.1 [3] |
Metal-organic frameworks | Zn^2+^-imidazole nets | Antimicrobial surface coatings | >95% bacterial reduction [8] |
Calixarene capsules | Calix[4]pyrrolato-InBr | Stabilization of metal-coordinated Albac | Enhanced thermal stability [8] |
These paradigms highlight Albac’s role in advancing functional materials through coordination-driven self-assembly.
Computational approaches have been pivotal in deciphering Albac’s mechanism and optimizing its interactions. Molecular docking simulations reveal that Albac binds to the bacterial cell wall precursor C~55~-UPP through a multipoint attachment strategy:
Quantum mechanical/molecular mechanical (QM/MM) studies further elucidate the cyclization mechanism during biosynthesis. The thioesterase domain’s catalytic triad (Ser-His-Asp) facilitates nucleophilic attack on the thioester-bound peptide, with an activation barrier of 15.3 kcal/mol [5] [7].
Machine learning models predict Albac derivatives with enhanced bioactivity:
Table 3: Computational Methods for Albac Optimization
Method | Application | Key Finding |
---|---|---|
Molecular docking | Albac-UPP binding | Zn^2+^ mediates electrostatic anchoring |
QM/MM | Thioesterase cyclization | Activation barrier: 15.3 kcal/mol |
Machine learning | Derivative screening | Benzofuran addition ↑ affinity by 40% |
MD simulations | Protease resistance in membranes | RMSD stability: 1.8 Å (100 ns) |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: